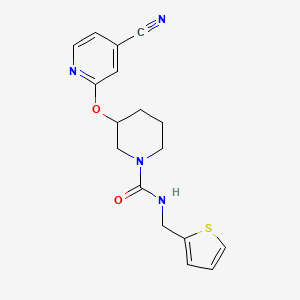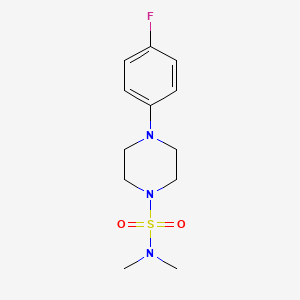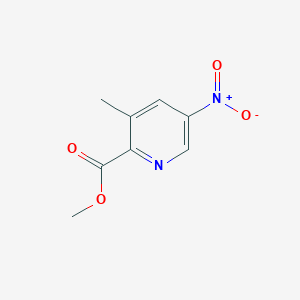![molecular formula C16H15NO2 B2401776 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 55507-12-5](/img/structure/B2401776.png)
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline
概要
説明
5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, also known as TDIQ, is a conformationally restricted phenylalkylamine . It is related in structure to amphetamine but does not stimulate (or depress) locomotor activity in rodents .
Molecular Structure Analysis
The molecular formula of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is C16H15NO2 .Chemical Reactions Analysis
TDIQ displays selective affinity for α2-adrenergic receptor subsites (i.e., α2A-, α2B-, and α2C-adrenergic receptors) . It might exert an agonist (or partial agonist) effect at α2-adrenergic receptors or interact at α2-adrenergic heteroreceptors .Physical And Chemical Properties Analysis
The molecular weight of 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline is 251.285 g/mol .科学的研究の応用
Study of Weak Interactions in Tetrahydroisoquinoline Derivatives
- Research highlighted the influence of organic fluorine in crystal packing of two 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives, including 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline. The study detailed the crystallization process and the interaction modes via C–H...F and C–H...O, leading to altered molecular conformations (Choudhury, Nagarajan, & Row, 2003).
Chemical Synthesis and Structural Analysis
Reactions of Cotarnine Derivatives with Barbituric Acid
- Research into the reactions of various cotarnine derivatives, including 5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline with barbituric acid, led to the formation of a 5,5-spiro derivative. The structural analysis conducted via X-ray diffraction provided insights into possible reaction mechanisms (Krasnov, Kartsev, & Khrustalev, 2002).
Synthesis of Tetrahydroisoquinolinones with Angular Aryl Substituent
- The synthesis of various tetrahydroisoquinolinones, including the compound of interest, involved reaction steps leading to the formation of aminomethyl derivatives. These compounds were highlighted for their pharmaceutical significance, marking an essential step in the development of new pharmaceutical agents (Christov, Kozekov, & Palamareva, 2006).
Pharmacological Potential
TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline): Discovery and Therapeutic Potential
- TDIQ, closely related to 5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline, was explored for its pharmacological effects and potential therapeutic applications. Despite its structural similarity to stimulants like amphetamine, TDIQ displayed unique properties, including selective affinity for alpha(2)-adrenergic receptor subsites and a low potential for abuse. It showed promise in treating symptoms associated with cocaine abuse and potential applications in anxiety and obesity treatment due to its anxiolytic effects and appetite suppression (Young, 2007).
作用機序
Mode of Action
It has been suggested that it may interact with its targets in a manner similar to other phenylalkylamine compounds . More research is needed to elucidate the exact mechanisms of interaction and the resulting changes in cellular function.
Biochemical Pathways
It is known that phenylalkylamines can influence various biochemical pathways, potentially affecting neurotransmitter release, receptor activation, and signal transduction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature should be -20°C, in sealed storage, away from moisture . These conditions help maintain the compound’s stability and ensure its efficacy. Other environmental factors, such as pH, can also influence a compound’s action.
Safety and Hazards
TDIQ displays negligible effects on the heart rate (HR) and blood pressure (BP) of mice . It exhibits a favorable ratio of therapeutic-like effects (anxiolytic, therapeutic adjunct in the treatment of cocaine abuse, and appetite suppression) to side effect-like activities (behavioral impairment, drug abuse, or adverse cardiovascular effect) .
将来の方向性
特性
IUPAC Name |
5-phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-4-11(5-3-1)16-13-9-15-14(18-10-19-15)8-12(13)6-7-17-16/h1-5,8-9,16-17H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHUUBBLOIXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC3=C(C=C21)OCO3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)
![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401700.png)
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2401705.png)
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)


methanone](/img/structure/B2401711.png)

